Ethyl 4-(trimethylsilyl)-3-butynoate

Description

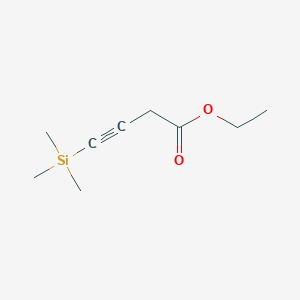

Ethyl 4-(trimethylsilyl)-3-butynoate (CAS: 66697-09-4), also referred to as Ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate, is a specialized organosilicon compound with the molecular formula C₉H₁₆O₃Si . It features a trimethylsilyl (TMS) group at the 4-position and a hydroxyl group at the 2-position of the butynoate ester backbone. Key physical properties include:

This compound is primarily utilized in organic synthesis, particularly as a protected alkyne intermediate, enabling controlled reactivity in cross-coupling reactions (e.g., Sonogashira couplings) and pharmaceutical derivatization .

Properties

Molecular Formula |

C9H16O2Si |

|---|---|

Molecular Weight |

184.31 g/mol |

IUPAC Name |

ethyl 4-trimethylsilylbut-3-ynoate |

InChI |

InChI=1S/C9H16O2Si/c1-5-11-9(10)7-6-8-12(2,3)4/h5,7H2,1-4H3 |

InChI Key |

ZPAKSUVMBOWIRD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC#C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(trimethylsilyl)-3-butynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The starting materials, ethyl propiolate and trimethylsilyl chloride, are readily available and cost-effective, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trimethylsilyl)-3-butynoate undergoes various chemical reactions, including:

Oxidation: The triple bond in the butynoate moiety can be oxidized to form diketones or carboxylic acids.

Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like copper(I) iodide.

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted butynoates with various functional groups.

Scientific Research Applications

Chemical Synthesis

1. Alkynylation Reactions

Ethyl 4-(trimethylsilyl)-3-butynoate serves as a versatile building block in alkynylation reactions. It can be used to synthesize optically active unnatural α-amino acids through catalytic asymmetric alkynylation of α-imino esters. This process yields compounds with high enantiomeric excess, making it valuable for producing chiral molecules essential in pharmaceuticals .

2. Synthesis of Antibiotics

Research has demonstrated that derivatives of this compound can be synthesized to create novel antibiotics. These derivatives exhibit significant antibacterial activity against strains such as Pseudomonas aeruginosa and Escherichia coli. The structural modifications involving this compound enhance the efficacy of the resulting antibiotics, making them potential candidates for treating resistant bacterial infections .

Medicinal Chemistry

1. Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its ability to participate in multiple types of chemical reactions allows chemists to modify its structure to optimize biological activity. For instance, modifications can lead to compounds with improved solubility and bioavailability, which are critical factors in drug formulation .

2. Antiviral Properties

Emerging studies suggest that derivatives of this compound may possess antiviral properties. Research into its mechanism indicates potential interactions with viral proteins, which could inhibit viral replication. This aspect is particularly relevant in the context of developing treatments for viral infections, including those caused by emerging pathogens .

Case Study 1: Asymmetric Synthesis

A study highlighted the use of this compound in synthesizing a series of α-amino acid derivatives with high yields and enantiomeric purity. The methodology involved using chiral catalysts that facilitated the selective formation of desired products. The results demonstrated the compound's effectiveness in producing complex molecules necessary for pharmaceutical applications .

Case Study 2: Antibiotic Development

In another investigation, researchers synthesized a series of LpxC inhibitors derived from this compound. These compounds were tested against various bacterial strains, revealing enhanced activity compared to existing antibiotics. The study underscored the compound's potential as a scaffold for developing new antibiotics capable of overcoming resistance mechanisms .

Mechanism of Action

The mechanism of action of ethyl 4-(trimethylsilyl)-3-butynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The triple bond in the butynoate moiety provides a site for addition and substitution reactions, enabling the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group and the ester functionality.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-(trimethylsilyl)-3-butynoate with structurally related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Density (g/cm³) | Refractive Index | Storage Conditions |

|---|---|---|---|---|---|

| This compound | C₉H₁₆O₃Si | TMS, hydroxyl, alkyne, ester | 0.98 | 1.456 | Refrigeration |

| Ethyl 2-butynoate | C₆H₈O₂ | Alkyne, ester | ~1.02* | ~1.41* | Room temperature |

| Trimethylsilyl propiolate | C₆H₁₀O₂Si | TMS, alkyne, ester | 0.95 | 1.432 | Ambient |

*Typical values for non-silylated esters inferred from analogous structures.

Key Observations:

Trimethylsilyl Group Impact: The TMS group in this compound enhances steric bulk and electron-withdrawing effects, reducing alkyne reactivity compared to non-silylated analogs like Ethyl 2-butynoate. This makes it a stable intermediate for stepwise syntheses . In contrast, Trimethylsilyl propiolate lacks the hydroxyl group, leading to lower polarity and distinct reactivity in nucleophilic substitutions .

Hydroxyl Group Role: The hydroxyl group in this compound introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., THF, methanol) compared to non-hydroxylated silyl esters .

Commercial and Industrial Relevance

- This compound is supplied by specialized chemical vendors (e.g., Shanghai Yingshin Laboratory Equipment Co.) for research applications, reflecting its niche use .

- Non-silylated esters like Ethyl 2-butynoate are more widely available and cost-effective for bulk industrial processes .

Biological Activity

Ethyl 4-(trimethylsilyl)-3-butynoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an alkyne derivative characterized by the presence of a trimethylsilyl group. The synthesis typically involves the reaction of ethyl 4-bromobutanoate with trimethylsilylacetylene in the presence of a base such as sodium hydride or lithium diisopropylamide (LDA). This reaction results in the formation of the desired alkyne structure, which can be further functionalized for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with alkyne functionalities can exhibit significant antimicrobial and anticancer properties. The trimethylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Minimum Inhibitory Concentration (MIC) values have been reported, indicating effective concentrations against specific pathogens. For instance, studies have shown that related compounds exhibit MIC values ranging from 0.03 μg/mL to over 12.5 μg/mL depending on structural modifications and target organisms .

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential . Research highlights its ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle proteins.

- A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro, with IC50 values indicating effective concentrations for cancer cell lines .

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on several alkyne derivatives, including this compound. The study revealed that modifications to the alkyne structure significantly influenced antimicrobial potency against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The most effective derivatives had MIC values lower than those of common antibiotics .

- Investigation of Anticancer Properties : In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a targeted approach for cancer therapy .

Data Tables

| Biological Activity | MIC (μg/mL) | IC50 (μM) | Target Organism/Cancer Cell Line |

|---|---|---|---|

| Antimicrobial | 0.03 - 12.5 | N/A | E. coli, P. aeruginosa |

| Anticancer | N/A | 5 - 15 | MCF-7 (breast cancer), HeLa (cervical cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.